![molecular formula C117H211NO19Si9 B13438015 (1R,3S,5R,6R,9R,11R,15S,16S,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36S,37S)-33-[(2R,3S,4S,5S,6R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methyl-3,5-bis(triethylsilyloxy)oxan-2-yl]oxy-1-methoxy-15,16,18-trimethyl-13-oxo-3,5,6,9,11,17,37-heptakis(triethylsilyloxy)-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B13438015.png)
(1R,3S,5R,6R,9R,11R,15S,16S,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36S,37S)-33-[(2R,3S,4S,5S,6R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methyl-3,5-bis(triethylsilyloxy)oxan-2-yl]oxy-1-methoxy-15,16,18-trimethyl-13-oxo-3,5,6,9,11,17,37-heptakis(triethylsilyloxy)-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
14,39-Dioxabicyclo[33.3.1]nonatriacontane, amphotericin B deriv., is a complex chemical compound that serves as an intermediate in the synthesis of amphoteronolide B, a glycon form of amphotericin B. Amphotericin B is a well-known polyene macrolide antibiotic used primarily for its antifungal properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 14,39-Dioxabicyclo[33.3.1]nonatriacontane, amphotericin B deriv., involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of the bicyclic structure. The compound is typically synthesized through a series of reactions involving the use of protecting groups such as triethylsilyl and fluorenylmethoxycarbonyl.
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized laboratories equipped with the necessary facilities for handling complex organic synthesis. The process involves stringent reaction conditions, including controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
化学反应分析
Types of Reactions
14,39-Dioxabicyclo[33.3.1]nonatriacontane, amphotericin B deriv., undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols.
科学研究应用
14,39-Dioxabicyclo[33.3.1]nonatriacontane, amphotericin B deriv., has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological membranes and its potential as a drug delivery agent.
Medicine: Investigated for its antifungal properties and potential use in treating fungal infections.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 14,39-Dioxabicyclo[33.3.1]nonatriacontane, amphotericin B deriv., involves its interaction with fungal cell membranes. The compound binds to ergosterol, a key component of fungal cell membranes, forming pores that lead to cell leakage and ultimately cell death. This mechanism is similar to that of amphotericin B, which also targets ergosterol in fungal cell membranes .
相似化合物的比较
Similar Compounds
- Amphoteronolide B
Amphotericin B: The parent compound, known for its antifungal properties.
属性
分子式 |
C117H211NO19Si9 |
|---|---|
分子量 |
2188.7 g/mol |
IUPAC 名称 |
(1R,3S,5R,6R,9R,11R,15S,16S,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36S,37S)-33-[(2R,3S,4S,5S,6R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methyl-3,5-bis(triethylsilyloxy)oxan-2-yl]oxy-1-methoxy-15,16,18-trimethyl-13-oxo-3,5,6,9,11,17,37-heptakis(triethylsilyloxy)-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid |
InChI |
InChI=1S/C117H211NO19Si9/c1-33-138(34-2,35-3)129-96-82-83-104(132-141(42-10,43-11)44-12)105(133-142(45-13,46-14)47-15)86-98(131-140(39-7,40-8)41-9)88-117(123-32)89-107(134-143(48-16,49-17)50-18)109(114(120)121)106(128-117)85-95(77-71-69-67-65-63-61-60-62-64-66-68-70-76-91(28)111(135-144(51-19,52-20)53-21)92(29)93(30)125-108(119)87-97(84-96)130-139(36-4,37-5)38-6)127-115-113(137-146(57-25,58-26)59-27)110(112(94(31)126-115)136-145(54-22,55-23)56-24)118-116(122)124-90-103-101-80-74-72-78-99(101)100-79-73-75-81-102(100)103/h60-81,91-98,103-107,109-113,115H,33-59,82-90H2,1-32H3,(H,118,122)(H,120,121)/b61-60+,64-62+,65-63+,68-66+,69-67+,76-70+,77-71+/t91-,92-,93-,94+,95-,96+,97+,98-,104+,105+,106-,107-,109-,110-,111+,112+,113-,115-,117+/m0/s1 |
InChI 键 |
RWWPTVXOZAIFDS-MFMDZWBGSA-N |
手性 SMILES |
CC[Si](CC)(CC)O[C@@H]1CC[C@H]([C@@H](C[C@@H](C[C@@]2(C[C@@H]([C@H]([C@@H](O2)C[C@H](/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H]([C@H]([C@H]([C@@H](OC(=O)C[C@@H](C1)O[Si](CC)(CC)CC)C)C)O[Si](CC)(CC)CC)C)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O[Si](CC)(CC)CC)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)O[Si](CC)(CC)CC)C(=O)O)O[Si](CC)(CC)CC)OC)O[Si](CC)(CC)CC)O[Si](CC)(CC)CC)O[Si](CC)(CC)CC |
规范 SMILES |
CC[Si](CC)(CC)OC1CCC(C(CC(CC2(CC(C(C(O2)CC(C=CC=CC=CC=CC=CC=CC=CC(C(C(C(OC(=O)CC(C1)O[Si](CC)(CC)CC)C)C)O[Si](CC)(CC)CC)C)OC3C(C(C(C(O3)C)O[Si](CC)(CC)CC)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)O[Si](CC)(CC)CC)C(=O)O)O[Si](CC)(CC)CC)OC)O[Si](CC)(CC)CC)O[Si](CC)(CC)CC)O[Si](CC)(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


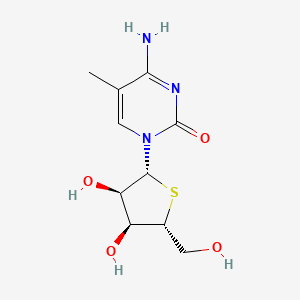
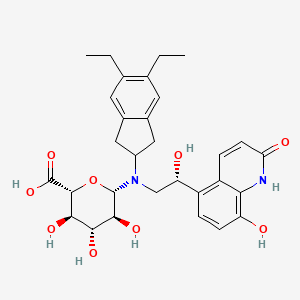
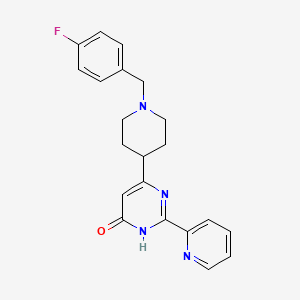
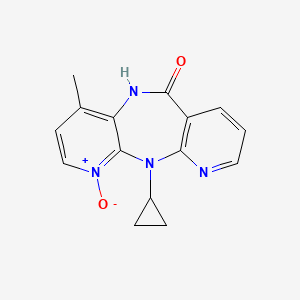
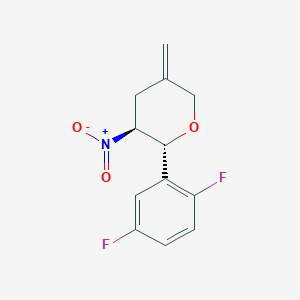

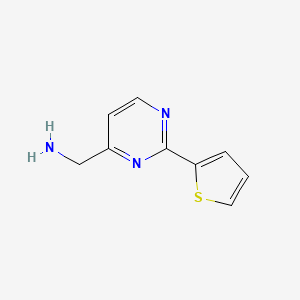

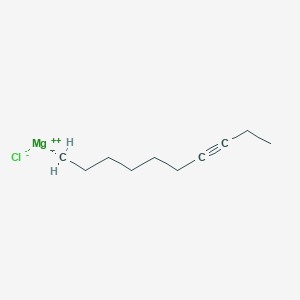
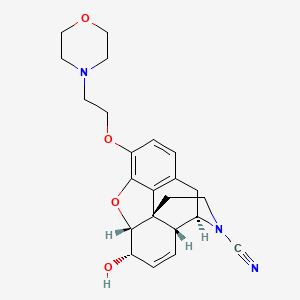
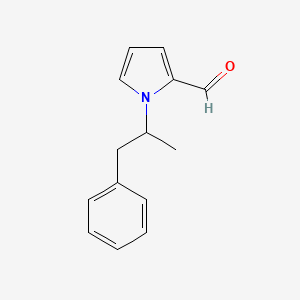
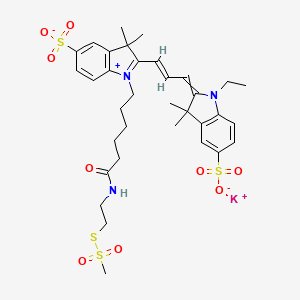

![1,1'-(Dithiodi-2,1-ethanediyl)bis[4-piperidineethanol]](/img/structure/B13438020.png)
